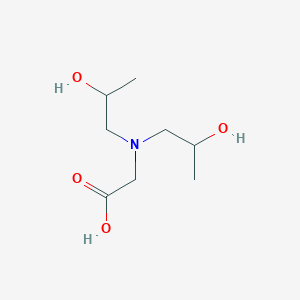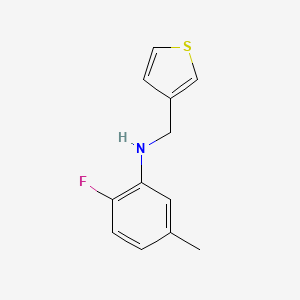
N,N-Bis(2-hydroxypropyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-bis(2-hydroxypropyl)-: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of two hydroxypropyl groups attached to the nitrogen atom of glycine, enhancing its solubility and reactivity. It is commonly used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N,N-bis(2-hydroxypropyl)- typically involves the reaction of glycine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of hydroxypropyl groups to the nitrogen atom of glycine. The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of Glycine, N,N-bis(2-hydroxypropyl)- is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Glycine, N,N-bis(2-hydroxypropyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxypropyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation reactions can be performed using reagents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The primary amines are the major products.
Substitution: The products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Glycine, N,N-bis(2-hydroxypropyl)- is used as a building block in the synthesis of various complex molecules. Its reactivity and solubility make it an ideal candidate for use in organic synthesis and polymer chemistry.
Biology: In biological research, this compound is used as a buffer in biochemical assays. Its ability to maintain stable pH levels makes it valuable in enzymatic reactions and protein purification processes.
Medicine: Glycine, N,N-bis(2-hydroxypropyl)- is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems, where its solubility and reactivity can enhance the bioavailability of active pharmaceutical ingredients.
Industry: In industrial applications, this compound is used in the formulation of personal care products, such as shampoos and lotions, due to its moisturizing properties. It is also used in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of Glycine, N,N-bis(2-hydroxypropyl)- involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and facilitating their transport. It also interacts with enzymes, modulating their activity and stability. The hydroxypropyl groups enhance its solubility, allowing it to penetrate biological membranes more effectively.
Comparaison Avec Des Composés Similaires
N,N-bis(2-hydroxyethyl)glycine: Similar in structure but with ethyl groups instead of propyl groups.
N,N-bis(2-hydroxypropyl)alanine: Similar but derived from alanine instead of glycine.
N,N-bis(2-hydroxypropyl)serine: Similar but derived from serine.
Uniqueness: Glycine, N,N-bis(2-hydroxypropyl)- is unique due to its specific combination of glycine and hydroxypropyl groups, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity, such as in drug delivery systems and biochemical assays.
Propriétés
Numéro CAS |
63557-68-6 |
|---|---|
Formule moléculaire |
C8H17NO4 |
Poids moléculaire |
191.22 g/mol |
Nom IUPAC |
2-[bis(2-hydroxypropyl)amino]acetic acid |
InChI |
InChI=1S/C8H17NO4/c1-6(10)3-9(4-7(2)11)5-8(12)13/h6-7,10-11H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
XAGPRKPSLFGCMI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)O)CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-hydroxybenzohydrazide](/img/structure/B12121955.png)



![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12121980.png)


![Bicyclo[2.2.1]hept-5-ene-2,3-diamine](/img/structure/B12122002.png)



![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
